2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18ClFN2O3S and its molecular weight is 456.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity and Anticancer Potential
A study highlighted the synthesis of sulfonamide derivatives, including structures related to the chemical , demonstrating significant in vitro anticancer activity against breast and colon cancer cell lines. Compound 17, within this group, showed potent efficacy against breast cancer, underscoring the potential of these derivatives in developing new anticancer agents (Ghorab et al., 2015).
Immunomodulatory Effects
Another study reported on a compound with a similar structure, noting its capability to modify lymphoid cell reactivity affected by tumor growth. The compound was found to enhance lymphocyte response to tumor cells and increase macrophage inhibitory effects on tumor growth in vitro, suggesting its utility in augmenting the immune response to tumors (Wang et al., 2004).
Synthetic Applications and Methodologies
Research into the synthesis of fluoroalkyl carboxylates and benzenes from corresponding sulfonates, employing alkali metal fluorides, has implications for the chemical's use in enhancing synthetic methodologies for producing fluorinated organic compounds, which are crucial in medicinal chemistry (Fritz-Langhals, 1994).
Broad Spectrum Anti-epileptic Drug Development
Further optimization of compounds structurally related to the specified chemical has led to the identification of new scaffolds for the development of broad-spectrum anti-epileptic drug (AED) candidates. This research indicates the potential for these derivatives to serve as bases for creating more effective treatments for epilepsy (Tanaka et al., 2019).
Antibacterial and Anti-urease Activities
A study synthesized novel 5-aryl thiophenes containing sulphonylacetamide groups, demonstrating these compounds' significant antibacterial and anti-urease activities. This suggests the potential application of these derivatives in addressing bacterial infections and conditions caused by excessive urease activity (Noreen et al., 2015).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-5-3-4-16(12-17)15-31(29,30)22-13-27(21-7-2-1-6-20(21)22)14-23(28)26-19-10-8-18(25)9-11-19/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYUUBLMCZWMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.